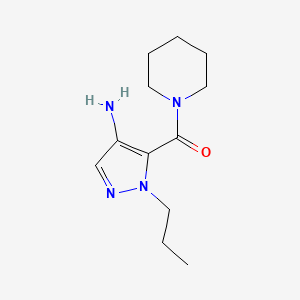

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine

Beschreibung

Eigenschaften

IUPAC Name |

(4-amino-2-propylpyrazol-3-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-2-6-16-11(10(13)9-14-16)12(17)15-7-4-3-5-8-15/h9H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHAHBBHDCTFLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)N)C(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine typically involves the formation of the pyrazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a hydrazine derivative with a β-keto ester can form the pyrazole ring, which is then functionalized to introduce the piperidine group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This often includes the use of catalysts and specific reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine has shown promise in various therapeutic areas:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism often involves the inhibition of specific enzymes critical for pathogen survival. Studies have highlighted its potential against both bacterial and parasitic infections, making it a candidate for developing new antimicrobial agents.

Antileishmanial and Antimalarial Properties

The compound's structure suggests potential efficacy against leishmaniasis and malaria. The interaction with biological targets in these pathogens disrupts essential metabolic pathways, which could lead to effective treatments for these diseases.

Anti-inflammatory Effects

Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthesis and Structural Analogues

The synthesis of 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine typically involves straightforward organic reactions that allow for the introduction of various functional groups. The structural features of this compound make it unique among pyrazole derivatives, contributing to its specific biological activities.

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-methyl-5-hydroxy-1H-pyrazole | Hydroxy group instead of piperidinoyl | Different functional properties |

| 3-amino-pyrazole derivatives | Varying substitutions on pyrazole ring | Diverse biological activities |

| 5-benzamido-pyrazoles | Benzamide substituent | Potential anti-inflammatory properties |

The presence of both piperidine and pyrazole groups enhances its pharmacological potential, making it an interesting subject for drug development.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antimicrobial Research : A study demonstrated that pyrazole derivatives, including this compound, inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a new bacteriostatic agent .

- Antileishmanial Studies : Research focused on the interaction of this compound with Leishmania species showed promising results in inhibiting growth through targeted enzyme inhibition.

- Inflammation Models : In vitro studies indicated that compounds similar to 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine reduced inflammatory markers in cellular models, suggesting a pathway for therapeutic use in inflammatory diseases .

Wirkmechanismus

The mechanism of action of 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Features

The table below compares 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine with similar compounds from the evidence:

Key Differences and Implications

The piperidinyl carbonyl group introduces polarity, enabling hydrogen bonding interactions absent in analogs with direct piperidine attachments (e.g., CAS 1325671-21-3) .

Electronic and Steric Properties :

- The 5-fluoro substituent in the compound from may alter electron distribution and metabolic stability compared to the target compound’s carbonyl group .

- The 3-phenyl group in CAS 1389315-07-4 facilitates π-π stacking interactions, a feature absent in the target compound .

Synthetic Accessibility :

- Piperidinyl carbonyl groups are typically introduced via carbamate or urea-forming reactions, whereas analogs with direct piperidine linkages (e.g., CAS 1325671-21-3) may employ nucleophilic substitution or reductive amination .

Biologische Aktivität

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound is characterized by the following structural elements:

- Molecular Formula : C12H20N4O

- Molecular Weight : 236.319 g/mol

- Key Functional Groups : Piperidine ring and pyrazole moiety

These features contribute to its pharmacological potential, particularly in targeting specific enzymes and receptors involved in various diseases.

5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes in metabolic pathways, disrupting the survival mechanisms of pathogens such as bacteria and parasites.

- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular responses.

Biological Activities

Research indicates that 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess significant antimicrobial properties. For example:

- In vitro tests demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus.

- The presence of the piperidine moiety enhances antimicrobial efficacy .

Antitumor Properties

Recent investigations have highlighted the compound's potential as an antitumor agent:

- It has shown inhibitory activity against cancer cell lines by targeting critical pathways involved in cell proliferation and survival.

- Mechanistic studies revealed that it induces apoptosis in cancer cells by modulating signaling pathways related to cell cycle regulation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- It demonstrated the ability to reduce the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique attributes of 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 1-methyl-5-hydroxy-1H-pyrazole | Hydroxy group instead of piperidinoyl | Different functional properties |

| 3-amino-pyrazole derivatives | Varying substitutions on pyrazole ring | Diverse biological activities |

| 5-benzamido-pyrazoles | Benzamide substituent | Potential anti-inflammatory properties |

This table illustrates how the combination of functional groups in 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine sets it apart from other derivatives, positioning it as a promising candidate for further research in drug development.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyrazole derivatives, finding that those with a piperidine moiety exhibited enhanced efficacy against bacterial strains compared to analogous compounds lacking this feature .

- Antitumor Activity : Research on pyrazole-based compounds revealed potent inhibitory effects on CDK2, a key regulator in cancer cell proliferation. The most effective derivatives showed sub-micromolar antiproliferative activity across multiple cancer cell lines .

- Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties indicated that certain pyrazole derivatives could inhibit nitric oxide production and modulate cytokine release, showcasing their potential in treating inflammatory diseases .

Q & A

Q. What are the key synthetic routes for 5-(Piperidin-1-ylcarbonyl)-1-propyl-1H-pyrazol-4-amine?

The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by functionalization. A common approach includes:

- Cyclization : Using hydrazine derivatives with diketones or β-ketoesters to form the pyrazole core.

- Substitution : Introducing the piperidin-1-ylcarbonyl group via coupling reagents (e.g., carbodiimides) or nucleophilic acyl substitution.

- Propylation : Alkylation at the 1-position of the pyrazole using 1-iodopropane or similar reagents under basic conditions (e.g., cesium carbonate) .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. How is the compound characterized post-synthesis?

Critical analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and substituent positions (e.g., δ ~8.87 ppm for pyrazole protons in CDCl) .

- Mass Spectrometry (HRMS-ESI) : Validates molecular weight (e.g., m/z 215 [M+H] for related pyrazole derivatives) .

- Chromatography : HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity?

- Molecular Docking : Predict binding affinities to target proteins (e.g., antimicrobial enzymes) using software like AutoDock .

- Quantum Chemical Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to guide functional group modifications for enhanced reactivity or stability .

- Molecular Dynamics (MD) : Simulate interactions in biological membranes to assess pharmacokinetic properties .

Q. How to resolve contradictions in biological activity data across studies?

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., piperidine vs. morpholine groups) to isolate contributing factors .

- Dose-Response Curves : Re-evaluate IC values under standardized conditions (e.g., pH, solvent controls) .

- Meta-Analysis : Compare datasets from diverse assays (e.g., antimicrobial vs. cytotoxicity) to identify assay-specific artifacts .

Q. What crystallographic methods determine its 3D structure?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and packing using programs like SHELXL (e.g., triclinic P1 space group, a=8.5088 Å, b=9.8797 Å) .

- Twinned Data Refinement : SHELXL handles twinning in macromolecular crystals, critical for high-resolution studies .

- Thermal Ellipsoid Analysis : Validates conformational flexibility of the piperidinylcarbonyl group .

Methodological Tables

Q. Table 1: Key Structural Analogs and Their Bioactivity

Q. Table 2: Optimized Reaction Conditions for Propylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 35–40°C | >80% yield |

| Solvent | DMF or DMSO | Enhances nucleophilicity |

| Base | CsCO | Minimizes side reactions |

| Reaction Time | 48–72 hours | Ensures completion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.